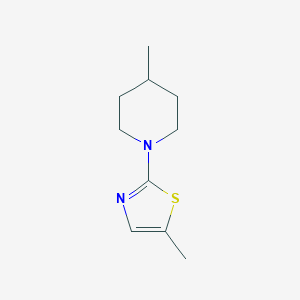![molecular formula C14H16BrN5O B15114071 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15114071.png)
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring attached to a 1,3,4-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the oxadiazole and piperidine rings: This step involves the formation of a bond between the oxadiazole and piperidine rings, often using coupling reagents such as EDCI or DCC.
Introduction of the pyrimidine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and oxadiazole moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidine and oxadiazole rings.
科学的研究の応用
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying potential drug targets.
Industrial Applications:
作用機序
The mechanism of action of 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another pyrimidine derivative with similar substitution patterns.
5-Bromo-2-chloropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Cyclopropyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole moieties.
Uniqueness
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in medicinal chemistry and related fields.
特性
分子式 |
C14H16BrN5O |
|---|---|
分子量 |
350.21 g/mol |
IUPAC名 |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16BrN5O/c15-11-7-16-14(17-8-11)20-5-3-10(4-6-20)13-19-18-12(21-13)9-1-2-9/h7-10H,1-6H2 |
InChIキー |
HJXGMOTYPGDOHP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=C(C=N4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-[5-(6-cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B15113989.png)
![4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15114000.png)

![3-(2-Methoxyethyl)-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15114002.png)
![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B15114003.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)

![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114025.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B15114033.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B15114045.png)
![5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B15114053.png)
![5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15114063.png)
![4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114079.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114081.png)
